1,3-dihydroxypropan-2-yl (9E,12E,15E)-octadeca-9,12,15-trienoate
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Overview
Description
2-[(9E,12E,15E)-octadecatrienoyl]glycerol is a 2-monoglyceride in which the acyl group is specified as (9E,12E,15E)-octadecatrienoyl. It is a 2-monoglyceride and a monoacylglycerol 18:3.
Scientific Research Applications
1. Analytical Chemistry Applications
1,3-Dihydroxypropan-2-yl (9E,12E,15E)-octadeca-9,12,15-trienonate has been identified in chromatography and mass spectroscopy studies. For instance, in a study on an Ayurvedic formulation, Panchagandhachurnam, the compound was detected along with other biomolecules, highlighting its presence in traditional medicine preparations (Perumal et al., 2022).
2. Chemical Synthesis
This compound has also been a subject of interest in chemical synthesis. A study focused on synthesizing various esters with unsaturated C18 side chains, including 1,3-dihydroxypropan-2-yl (9E,12E,15E)-octadeca-9,12,15-trienoate, demonstrating its relevance in organic chemistry research (Holan & Wernert, 1987).
3. Metabolism Studies
The compound has been synthesized for human metabolism studies. One such research involved the synthesis of labeled trans linoleic and linolenic acids, which are structurally related to 1,3-dihydroxypropan-2-yl (9E,12E,15E)-octadeca-9,12,15-trienonate, for use in metabolic research (Loreau et al., 2000).
4. Biochemical Studies
In biochemical contexts, the enzymatic oxidation of related fatty acids, such as γ-linolenic acid and α-linolenic acid, which share a similar structure with the compound , was studied in a red algae species. This demonstrates the compound's relevance in understanding biochemical processes in marine organisms (Hamberg, 1993).
5. Pharmacological Properties
Though the direct pharmacological applications of this specific compound were not found in the searched papers, it's structurally related compounds, such as octadecatrienoic acids, have been studied for their potential health benefits. For example, an anti-inflammatory galactolipid derived from Rosa canina, which contains a similar fatty acid structure, has been shown to inhibit the chemotaxis of human peripheral blood neutrophils (Larsen et al., 2003).
Properties
Molecular Formula |
C21H36O4 |
---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
1,3-dihydroxypropan-2-yl (9E,12E,15E)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C21H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h3-4,6-7,9-10,20,22-23H,2,5,8,11-19H2,1H3/b4-3+,7-6+,10-9+ |
InChI Key |
ZCCLDKGWJIREQF-IUQGRGSQSA-N |
Isomeric SMILES |
CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)OC(CO)CO |
SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OC(CO)CO |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OC(CO)CO |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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